2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride
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Overview
Description
2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms within the ring structure. This particular compound features a pyridine ring attached to an imidazole ring, which is further substituted with an acetic acid moiety and two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of an aldehyde with an amine in the presence of a dehydrating agent.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the imidazole ring reacts with a pyridine derivative.
Acetylation: The acetic acid moiety is introduced by reacting the imidazole-pyridine compound with acetic anhydride or acetyl chloride.
Formation of Dihydrochloride: The final step involves treating the acetylated compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents onto the imidazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Derivatives with different substituents on the imidazole or pyridine rings.
Scientific Research Applications
2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological processes involving imidazole and pyridine derivatives.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anti-inflammatory agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Imidazole derivatives: Other imidazole derivatives with different substituents.
Pyridine derivatives: Compounds containing pyridine rings with various functional groups.
Uniqueness: 2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride is unique due to its specific combination of the imidazole and pyridine rings, as well as the presence of the acetic acid moiety and dihydrochloride ions. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
1955493-53-4 |
---|---|
Molecular Formula |
C10H11Cl2N3O2 |
Molecular Weight |
276.1 |
Purity |
0 |
Origin of Product |
United States |
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